molecular formula C20H25ClN4O3 B2548493 3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034377-17-6

3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Numéro de catalogue B2548493
Numéro CAS: 2034377-17-6
Poids moléculaire: 404.9
Clé InChI: VIQRNACRUPMBBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H25ClN4O3 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Interactions with Cannabinoid Receptors

The compound and its analogs, such as SR141716 (Rimonabant), have been extensively studied for their interaction with CB1 cannabinoid receptors. These studies reveal that SR141716 and its analogs are potent and selective antagonists of the CB1 receptor. Their molecular interaction involves distinct conformational changes and binding modes that contribute to their antagonist activity. This interaction has been characterized through various techniques, including conformational analysis, competitive displacement assays, and 3D-quantitative structure-activity relationship (3D-QSAR) models, suggesting that the structural features of these compounds are crucial for their binding affinity and selectivity towards the CB1 receptor (Shim et al., 2002).

Synthesis and Chemical Transformations

Research on the synthesis and chemical transformations of these compounds, including tritiation and iodination, provides insights into their chemical properties and potential modifications for enhanced receptor affinity or specificity. The synthesis of SR141716 involves condensation reactions, base-promoted isomerization, and cyclization processes. This has paved the way for the development of radiolabeled compounds for receptor binding studies and the exploration of their pharmacokinetic properties (Seltzman et al., 2002).

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists emphasizes the importance of specific substituents and functional groups for their activity. Modifications to the pyrazole core and the phenyl rings attached to it significantly affect the potency and selectivity of these compounds as CB1 receptor antagonists. This research aids in the design of more selective and potent ligands for cannabinoid receptors, potentially leading to new therapeutic agents (Lan et al., 1999).

Potential Pharmacological Applications

Beyond their interaction with cannabinoid receptors, the pharmacological applications of these compounds are being explored in various areas, including their potential as imaging agents in brain research and their effects on lipid peroxidation and antioxidant defense systems in vivo. For example, iodine-123 labeled AM251 has been studied for its binding to mouse brain cannabinoid CB1 receptors in vivo, demonstrating its potential as a SPECT radioligand for brain imaging studies (Gatley et al., 1996).

Propriétés

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3/c1-13-17(18(23-28-13)15-6-4-5-7-16(15)21)19(26)22-12-14-8-10-25(11-9-14)20(27)24(2)3/h4-7,14H,8-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQRNACRUPMBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.